Clustered LogP and TPSA Position the Compound in Antimicrobial-Permeable Chemical Space Different from Common Tetrazole-Thiazole Acetamides
Predicted physicochemical parameters place CAS 1421524‑69‑7 in a favorable antimicrobial-permeable zone: calculated LogP (octanol-water) is 3.1 ± 0.4 and topological polar surface area (TPSA) is 68 Ų. By comparison, the 2‑thienyl analog (CAS 1421452-70-1) shows LogP ≈ 2.4 and TPSA ≈ 77 Ų, while the 2‑(2‑fluorophenyl) analog (CAS 1448140-90-6) has LogP ≈ 2.8 and TPSA ≈ 72 Ų. The ~0.7 LogP unit advantage over the thienyl congener predicts roughly 5‑fold higher membrane permeability, a critical factor for intracellular antibacterial targets [REFS-1, REFS-2].
| Evidence Dimension | Predicted lipophilicity (LogP) and polarity (TPSA) |
|---|---|
| Target Compound Data | LogP = 3.1 ± 0.4; TPSA = 68 Ų |
| Comparator Or Baseline | Thienyl analog (CAS 1421452-70-1): LogP ≈ 2.4, TPSA ≈ 77 Ų; 2‑Fluorophenyl analog (CAS 1448140-90-6): LogP ≈ 2.8, TPSA ≈ 72 Ų |
| Quantified Difference | ΔLogP = +0.7 vs. thienyl analog (≈5‑fold permeability gain); ΔTPSA = –9 Ų vs. thienyl analog |
| Conditions | In silico prediction using consensus models (ALOGPS, XLogP3, TPSA); no experimental logD7.4 data are available |
Why This Matters
For procurement decisions targeting Gram‑negative or intracellular pathogens, the higher predicted LogP of CAS 1421524‑69‑7 suggests superior passive membrane permeation, making it a more rational starting point for hit‑to‑lead programs than its less lipophilic analogs.
- [1] ALOGPS 2.1 (Virtual Computational Chemistry Laboratory). Predicted logP and TPSA for CAS 1421524‑69‑7, 1421452‑70‑1, and 1448140‑90‑6. Accessed May 2026. View Source
- [2] Waring, M.J. (2010) 'Lipophilicity in drug discovery,' Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
